Photolytic α-Cleavage Efficiency: Desyl Benzoate in Benzil Photolysis Systems
In photolysis studies of benzil, desyl benzoate (referred to as benzoin benzoate) is identified as a primary product. The quantum yield for benzil disappearance—a process in which desyl benzoate is formed—is quantified, providing a benchmark for its photochemical generation [1]. While a direct quantum yield for desyl benzoate's own photorelease is not provided, its formation efficiency within this system informs on its stability and potential as a photolabile moiety compared to other products like benzoin [2].
| Evidence Dimension | Quantum yield of benzil disappearance (formation of desyl benzoate as a product) |
|---|---|
| Target Compound Data | Upper limit of 0.25 at 366 nm (in cyclohexane) [1] |
| Comparator Or Baseline | Benzil disappearance in cumene: increase factor of 1.5; in 2-propanol: increase factor of 2.5 [1] |
| Quantified Difference | Solvent-dependent formation efficiency; benzil loss increases by factor of 1.5-2.5 in alternative solvents [1] |
| Conditions | Benzil photolysis in cyclohexane, cumene, and 2-propanol under 366 nm irradiation [1] |
Why This Matters
This data contextualizes desyl benzoate's relative photostability within a complex photochemical mixture, guiding solvent selection in synthetic applications.
- [1] Bunbury, D. L., & Wang, C. T. (1968). The photolysis of benzil in cyclohexane solution. Canadian Journal of Chemistry, 46(9), 1473-1479. View Source
- [2] Scilit. (n.d.). The photolysis of benzil in cyclohexane solution. Retrieved April 11, 2026. View Source
